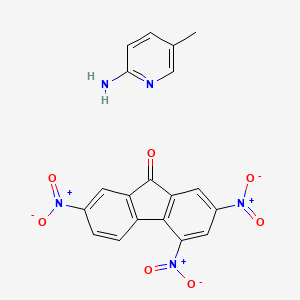
5-Methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one
Overview
Description
5-Methylpyridin-2-amine: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 5-Methylpyridin-2-amine is an aromatic heterocyclic amine, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds are of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 2-chloro-5-methylpyridine: This method involves the reaction of 2-chloro-5-methylpyridine with liquid ammonia in the presence of a copper catalyst at elevated temperatures (145-155°C) and pressures (3.5-4.5 MPa).
Reduction of 2-nitro-5-methylpyridine: This method involves the reduction of 2-nitro-5-methylpyridine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of 5-methylpyridin-2-amine typically involves the amination of 2-chloro-5-methylpyridine due to its high yield and cost-effectiveness. The process is carried out in large-scale reactors with precise control of temperature and pressure to ensure consistent product quality .
Synthetic Routes and Reaction Conditions:
Nitration of fluorenone: This method involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to prevent over-nitration and degradation of the product.
Industrial Production Methods: The industrial production of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone in large-scale reactors with precise control of temperature and acid concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylpyridin-2-amine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 5-methylpiperidine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfonyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 5-Methylpyridine N-oxide.
Reduction: 5-Methylpiperidine.
Substitution: 5-Methylpyridin-2-yl sulfonamides.
Types of Reactions:
Reduction: 2,4,7-Trinitrofluoren-9-one can undergo reduction reactions to form corresponding amino derivatives.
Substitution: The nitro groups in 2,4,7-trinitrofluoren-9-one can undergo nucleophilic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions:
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 2,4,7-Triaminofluoren-9-one.
Substitution: 2,4,7-Trinitrofluoren-9-yl amines.
Scientific Research Applications
5-Methylpyridin-2-amine
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Biology: Investigated for its potential as a ligand in coordination chemistry. Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent . Industry: Used in the production of dyes and pigments .
2,4,7-Trinitrofluoren-9-one
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds. Biology: Studied for its potential as a fluorescent probe in biochemical assays. Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Industry: Used in the production of explosives and as a chemical reagent .
Mechanism of Action
5-Methylpyridin-2-amine
The mechanism of action of 5-methylpyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
2,4,7-Trinitrofluoren-9-one
The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of apoptotic pathways and cell death. The compound can also interact with DNA and proteins, causing damage and disrupting cellular functions .
Comparison with Similar Compounds
- 2,4,5-Trinitrofluoren-9-one
- 2,4,7-Trinitroanthraquinone
- 2,4,7-Trinitrobenzofluorenone
Uniqueness: 2,4,7-Trinitrofluoren-9-one is unique due to its specific nitro substitution pattern, which enhances its electron-withdrawing properties and reactivity. This makes it a potent reagent in organic synthesis and a valuable compound in the production of explosives .
Properties
IUPAC Name |
5-methylpyridin-2-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C6H8N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-5-2-3-6(7)8-4-5/h1-5H;2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJUKZQWYSJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
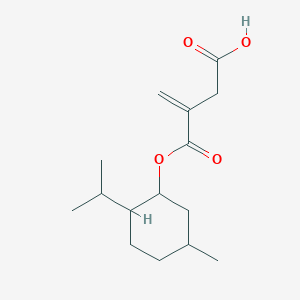
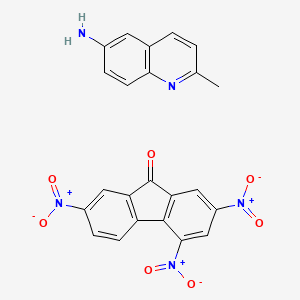
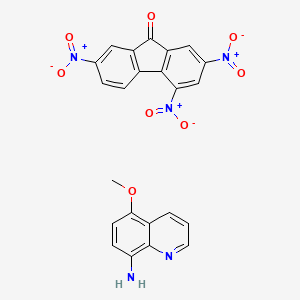
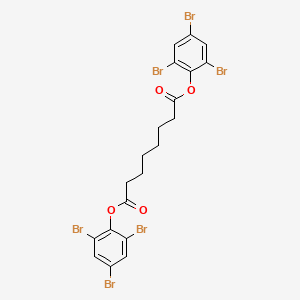
![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)

![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
